
7-Methoxy-6-methyl-1-phenyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-6-methyl-1-phenyl-9H-carbazole is a heterocyclic aromatic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields, including organic electronics, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst. For instance, the reaction of 6-methyl-2-nitroaniline with phenylhydrazine followed by cyclization can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-6-methyl-1-phenyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-quinone derivatives.
Reduction: Reduction reactions can yield dihydrocarbazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and silver oxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include carbazole-quinone derivatives, dihydrocarbazole derivatives, and various substituted carbazole compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
7-Methoxy-6-methyl-1-phenyl-9H-carbazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and neuroprotective effects.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and inducing apoptosis in cancer cells. Additionally, its neuroprotective effects may involve the modulation of neurotransmitter receptors and the inhibition of oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole, known for its wide range of applications in organic electronics and pharmaceuticals.
3-Methylcarbazole: A derivative with a methyl group at the 3rd position, used in similar applications as carbazole.
1-Methoxycarbazole: A derivative with a methoxy group at the 1st position, investigated for its biological activities.
Uniqueness
The presence of the methoxy, methyl, and phenyl groups enhances its solubility, stability, and biological activity compared to other carbazole derivatives .
Properties
CAS No. |
919090-34-9 |
|---|---|
Molecular Formula |
C20H17NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
7-methoxy-6-methyl-1-phenyl-9H-carbazole |
InChI |
InChI=1S/C20H17NO/c1-13-11-17-16-10-6-9-15(14-7-4-3-5-8-14)20(16)21-18(17)12-19(13)22-2/h3-12,21H,1-2H3 |
InChI Key |
JAKVMHNMQPHLPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OC)NC3=C2C=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B14178207.png)
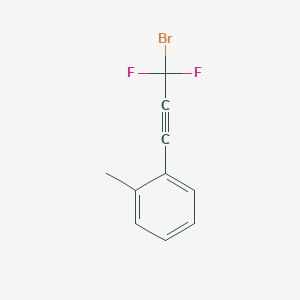
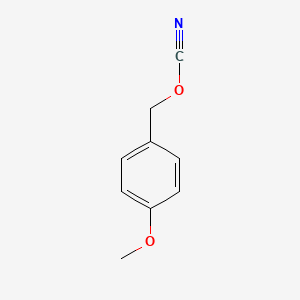
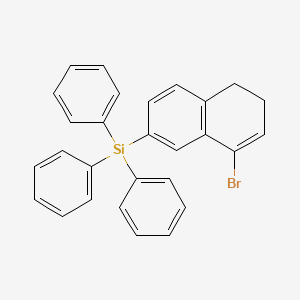
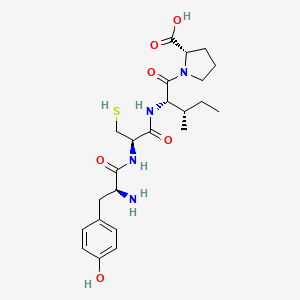

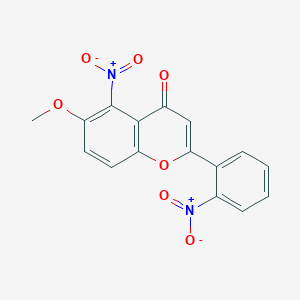
![N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine](/img/structure/B14178234.png)
![2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol](/img/structure/B14178242.png)

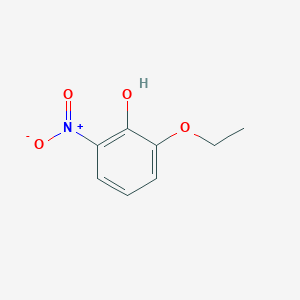
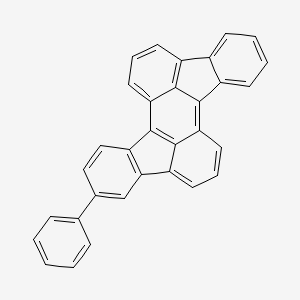
![3-Pyridineacetamide, 6-(3-chlorophenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B14178257.png)
![4-Ethoxy-6-[3-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178263.png)
